molecular formula C27H18N2 B093122 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole CAS No. 16408-28-9

1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole

Cat. No. B093122
CAS RN: 16408-28-9
M. Wt: 370.4 g/mol
InChI Key: NRNMJBKBDMSYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole, also known as DPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPI is a highly specific inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in cell signaling, proliferation, and differentiation.

Scientific Research Applications

1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in a wide range of cellular functions, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole can be used to investigate the specific roles of PKC isoforms in these processes. 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole has also been used to study the effects of PKC inhibition on cancer cells, as well as its potential therapeutic applications.

Mechanism Of Action

1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, which leads to a disruption of cellular signaling pathways. The specificity of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole for PKC isoforms varies, with some isoforms being more sensitive to inhibition than others.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole depend on the specific PKC isoforms that are inhibited. In general, PKC inhibition can lead to a decrease in cell proliferation and an increase in apoptosis. 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole has also been shown to have anti-inflammatory effects, as PKC is involved in the regulation of inflammatory signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole in lab experiments is its specificity for PKC. This allows researchers to investigate the specific roles of PKC isoforms in various cellular processes. However, the low yield of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole and its relatively high cost can make it challenging to use in large-scale experiments. Additionally, the effects of PKC inhibition can be complex and may vary depending on the specific isoforms that are inhibited.

Future Directions

There are several future directions for research involving 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole and PKC inhibition. One area of interest is the development of more potent and selective inhibitors of PKC isoforms. This could lead to the development of more effective therapies for diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the complex effects of PKC inhibition on cellular signaling pathways. This could lead to the identification of new targets for therapeutic intervention.

Synthesis Methods

1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole can be synthesized using a multi-step process involving the condensation of 2-aminobiphenyl with 1,2-dibromoethane, followed by cyclization and oxidation reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization. The yield of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole is typically low, ranging from 10-20%, which makes it a challenging compound to synthesize.

properties

CAS RN

16408-28-9

Product Name

1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole

Molecular Formula

C27H18N2

Molecular Weight

370.4 g/mol

IUPAC Name

2,3-diphenylphenanthro[9,10-d]imidazole

InChI

InChI=1S/C27H18N2/c1-3-11-19(12-4-1)27-28-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)29(27)20-13-5-2-6-14-20/h1-18H

InChI Key

NRNMJBKBDMSYLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C63

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C63

synonyms

1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole

Origin of Product

United States

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